molecular formula C6H6Br2N2 B079484 4,6-Dibromobenzene-1,3-diamine CAS No. 36210-57-8

4,6-Dibromobenzene-1,3-diamine

Cat. No.: B079484
CAS No.: 36210-57-8
M. Wt: 265.93 g/mol
InChI Key: MWJAGLVFLTXBAB-UHFFFAOYSA-N
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Description

4,6-Dibromobenzene-1,3-diamine is an organic compound with the molecular formula C6H6Br2N2. It is a derivative of benzene, where two bromine atoms and two amino groups are substituted at the 4,6 and 1,3 positions, respectively. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromobenzene-1,3-diamine typically involves the bromination of benzene derivatives followed by amination. One common method is the bromination of 1,3-diaminobenzene using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can produce nitro or amino derivatives .

Scientific Research Applications

4,6-Dibromobenzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dibromobenzene-1,3-diamine involves its interaction with various molecular targets. The bromine atoms and amino groups can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular processes and pathways .

Comparison with Similar Compounds

  • 1,2-Dibromobenzene
  • 1,3-Dibromobenzene
  • 1,4-Dibromobenzene

Comparison: 4,6-Dibromobenzene-1,3-diamine is unique due to the presence of both bromine atoms and amino groups at specific positions on the benzene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other dibromobenzene derivatives .

Properties

IUPAC Name

4,6-dibromobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJAGLVFLTXBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615655
Record name 4,6-Dibromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36210-57-8
Record name 4,6-Dibromobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dibromobenzene-1,3-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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